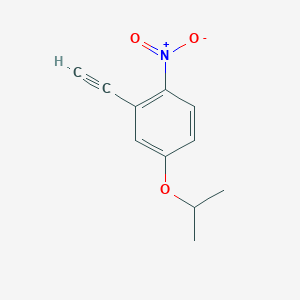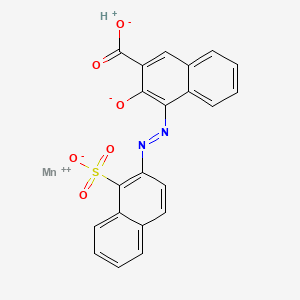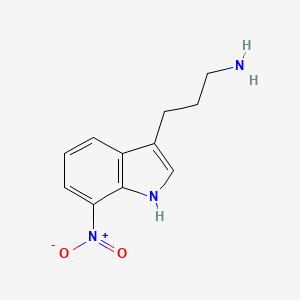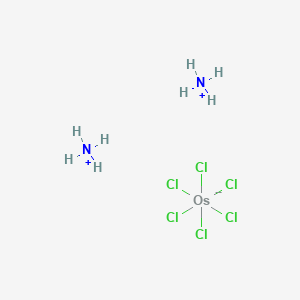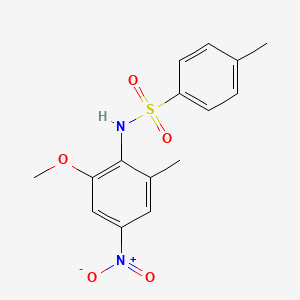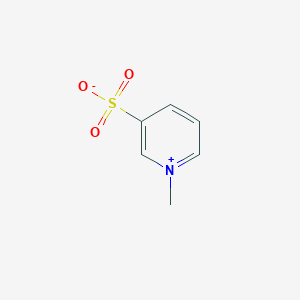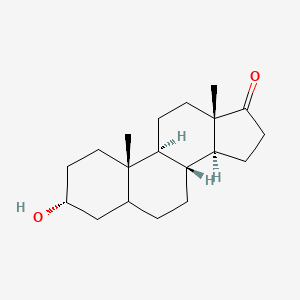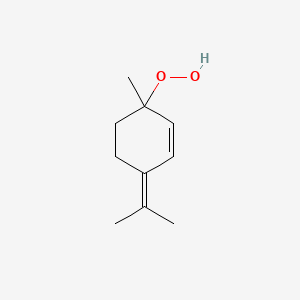
Cerium tris(2-methyl-2-propylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium tris(2-methyl-2-propylhexanoate) is a chemical compound with the molecular formula C30H57CeO6 and a molecular weight of 653.88598 . It is a cerium-based compound that is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
The synthesis of cerium tris(2-methyl-2-propylhexanoate) typically involves the reaction of cerium salts with 2-methyl-2-propylhexanoic acid. The reaction conditions often require a controlled environment to ensure the purity and yield of the product. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure controls to optimize the production process .
Chemical Reactions Analysis
Cerium tris(2-methyl-2-propylhexanoate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different cerium oxides.
Reduction: The compound can be reduced to lower oxidation states of cerium.
Substitution: It can participate in substitution reactions where the 2-methyl-2-propylhexanoate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Cerium tris(2-methyl-2-propylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate oxidation and reduction processes.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in the field of regenerative medicine.
Mechanism of Action
The mechanism of action of cerium tris(2-methyl-2-propylhexanoate) involves its ability to undergo redox reactions. The cerium ion can switch between different oxidation states, which allows it to participate in various chemical processes. This redox activity is crucial for its role as a catalyst and its potential antioxidant properties. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with reactive oxygen species and other free radicals .
Comparison with Similar Compounds
Cerium tris(2-methyl-2-propylhexanoate) can be compared with other cerium-based compounds such as:
- Cerium(III) acetate hydrate
- Cerium(III) 2-ethylhexanoate These compounds share similar properties but differ in their specific ligands and applications. Cerium tris(2-methyl-2-propylhexanoate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
35374-62-0 |
|---|---|
Molecular Formula |
C30H57CeO6 |
Molecular Weight |
653.9 g/mol |
IUPAC Name |
cerium(3+);2-methyl-2-propylhexanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-4-6-8-10(3,7-5-2)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
YGTGPDBRUFALCC-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(C)(CCC)C(=O)[O-].CCCCC(C)(CCC)C(=O)[O-].CCCCC(C)(CCC)C(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


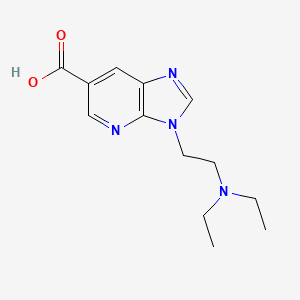
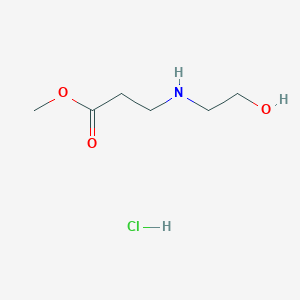
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
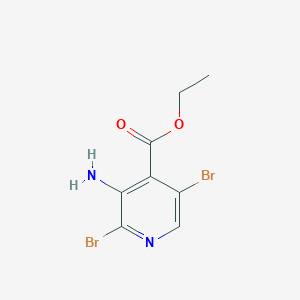
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
